9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
Description
The compound 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a structurally complex heterocyclic molecule featuring a fused chromeno-oxazinone scaffold with a 4-fluorophenyl substituent and a methyl group at position 5.
Properties
Molecular Formula |
C21H18FNO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H18FNO3/c1-12-19-13(10-23(11-25-19)15-7-5-14(22)6-8-15)9-18-16-3-2-4-17(16)21(24)26-20(12)18/h5-9H,2-4,10-11H2,1H3 |
InChI Key |
MOUZZVKPVBEDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and cyclization catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts. For instance, the reaction of 4-fluorobenzaldehyde with specific cyclohexanediones and amines can yield the desired oxazine structure. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and purity.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example, derivatives of this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli with promising results.
2. Anticancer Potential
The compound has also demonstrated potential anticancer properties in preliminary studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy. The mechanism of action is thought to involve the disruption of cellular signaling pathways that regulate cell proliferation and survival.
3. Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of similar oxazine compounds. These effects are attributed to the ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on several cancer cell lines. The findings showed a dose-dependent decrease in cell viability at concentrations above 10 µM after 48 hours of treatment . Further mechanistic studies suggested involvement of caspase activation pathways in mediating apoptosis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the oxazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Fluorine’s smaller atomic radius may reduce steric hindrance, favoring target binding.
Ring System Impact : The cyclohepta analog’s larger ring system likely alters molecular rigidity and binding pocket compatibility compared to the cyclopenta core in the target compound.
Inferred Bioactivity Trends
While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from related studies:
- Antioxidant Potential: Structural analogs with electron-deficient aromatic systems (e.g., fluorophenyl) may exhibit reduced free radical scavenging compared to hydroxyl-rich compounds . However, fluorination can improve metabolic stability and bioavailability.
- Enzyme Interactions : The 2-chlorobenzyl analog’s ortho-chloro substituent may induce steric clashes in enzyme-binding sites, whereas the target compound’s para-fluoro group offers a more streamlined profile .
- NMR Analysis : Similar fused heterocycles exhibit distinct NMR chemical shifts in regions influenced by substituent electronic environments (e.g., fluorine’s deshielding effects) . This can aid in structural elucidation and purity assessment.
Biological Activity
9-(4-Fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H18FN3O2
- IUPAC Name : 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways.
- Antitumor Activity : Similar compounds in its class have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one:
Case Studies
Several case studies have explored the effects of this compound:
- Neuroprotection in Parkinson's Disease Models : In animal models of Parkinson's disease, treatment with the compound resulted in significant preservation of dopaminergic neurons and improved motor function. The mechanism was linked to reduced apoptosis and enhanced neurotrophic factor expression.
- Antitumor Efficacy : A study assessed the compound's effects on various cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated that the compound inhibited cell growth and induced apoptosis through activation of caspase pathways.
Research Findings
Research has provided insights into the pharmacological potential of 9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one:
- In Vitro Studies : Cell viability assays demonstrated that the compound effectively reduces cell proliferation in several cancer types while sparing normal cells.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor size and improved overall survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
